molecular formula C13H28N2 B13338690 N-Pentyl-1-(propan-2-yl)piperidin-4-amine

N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Cat. No.: B13338690
M. Wt: 212.37 g/mol
InChI Key: FRNWUSIBYNRCIL-UHFFFAOYSA-N
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Description

N-Pentyl-1-(propan-2-yl)piperidin-4-amine is a compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with 1-bromopentane and isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-1-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Functionalized piperidine derivatives

Scientific Research Applications

N-Pentyl-1-(propan-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Pentyl-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine
  • N-pentyl-1-(propan-2-yl)piperidin-4-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in distinct biological activities and chemical properties compared to other piperidine derivatives. The presence of both pentyl and isopropyl groups can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-pentyl-1-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-4-5-6-9-14-13-7-10-15(11-8-13)12(2)3/h12-14H,4-11H2,1-3H3

InChI Key

FRNWUSIBYNRCIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CCN(CC1)C(C)C

Origin of Product

United States

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